molecular formula C11H16ClN3O2S B12163566 4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide

4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide

Cat. No.: B12163566
M. Wt: 289.78 g/mol
InChI Key: UHHAEGNMKQLDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the benzene ring can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines from the sulfonamide group.

Scientific Research Applications

4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-ethyl-piperazin-1-yl)-benzenesulfonamide
  • 4-Chloro-N-(4-phenyl-piperazin-1-yl)-benzenesulfonamide
  • 4-Chloro-N-(4-methyl-piperidin-1-yl)-benzenesulfonamide

Uniqueness

4-Chloro-N-(4-methyl-piperazin-1-yl)-benzenesulfonamide is unique due to the presence of the 4-methylpiperazine moiety, which enhances its solubility and bioavailability. This structural feature also allows for more specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H16ClN3O2S

Molecular Weight

289.78 g/mol

IUPAC Name

4-chloro-N-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H16ClN3O2S/c1-14-6-8-15(9-7-14)13-18(16,17)11-4-2-10(12)3-5-11/h2-5,13H,6-9H2,1H3

InChI Key

UHHAEGNMKQLDTD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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